2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde
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Overview
Description
2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₆OS It is characterized by a thiolane ring attached to a cyclopentene moiety and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopent-1-en-1-ylmethyl bromide with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carboxylic acid.
Reduction: 2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with cellular membranes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopent-1-en-1-ylmethyl)cycloheptane-1-carbaldehyde
- Diethyl 2-cyclopenten-1-ylmalonate
- Cyclopent-1-en-1-ylmethyl benzene
Uniqueness
2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde is unique due to the presence of both a thiolane ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and exploration of new chemical and biological properties.
Properties
Molecular Formula |
C11H16OS |
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Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(cyclopenten-1-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C11H16OS/c12-9-11(6-3-7-13-11)8-10-4-1-2-5-10/h4,9H,1-3,5-8H2 |
InChI Key |
QNEOTWAJNMJNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CC2(CCCS2)C=O |
Origin of Product |
United States |
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